
3-(4-Nitrophenyl)oxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)oxolane-2,5-dione is a chemical compound with the molecular formula C₁₀H₇NO₅ It is known for its unique structure, which includes a nitrophenyl group attached to an oxolane-2,5-dione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)oxolane-2,5-dione typically involves the reaction of 4-nitrophenylacetylene with carbon dioxide under specific conditions. The reaction is catalyzed by a suitable catalyst, often involving transition metals. The process can be summarized as follows:
Starting Materials: 4-nitrophenylacetylene and carbon dioxide.
Catalyst: Transition metal catalyst (e.g., palladium or nickel complexes).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Handling: Ensuring the availability and purity of 4-nitrophenylacetylene and carbon dioxide.
Catalyst Preparation: Preparing and activating the transition metal catalyst.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion rates.
Product Isolation: Using techniques such as crystallization or chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
3-(4-Nitrophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-aminophenyl)oxolane-2,5-dione.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: 3-(4-aminophenyl)oxolane-2,5-dione.
Substitution Products: Compounds with different functional groups replacing the nitro group.
科学的研究の応用
3-(4-Nitrophenyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Nitrophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The oxolane-2,5-dione ring structure also plays a crucial role in its chemical behavior, allowing it to act as a versatile intermediate in different reactions.
類似化合物との比較
Similar Compounds
3-(4-Aminophenyl)oxolane-2,5-dione: Formed by the reduction of 3-(4-Nitrophenyl)oxolane-2,5-dione.
3-(4-Methylphenyl)oxolane-2,5-dione: A similar compound with a methyl group instead of a nitro group.
3-(4-Chlorophenyl)oxolane-2,5-dione: Contains a chlorine atom in place of the nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
特性
CAS番号 |
39243-36-2 |
|---|---|
分子式 |
C10H7NO5 |
分子量 |
221.17 g/mol |
IUPAC名 |
3-(4-nitrophenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C10H7NO5/c12-9-5-8(10(13)16-9)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2 |
InChIキー |
FCICNAVPTWAZJU-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


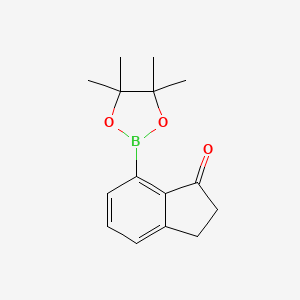
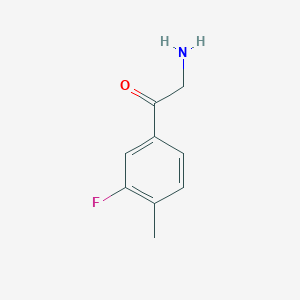
![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)
![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
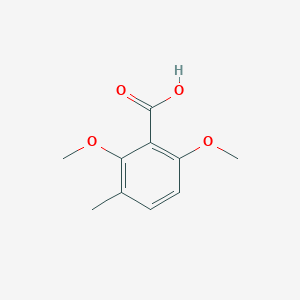
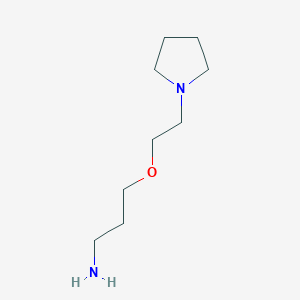
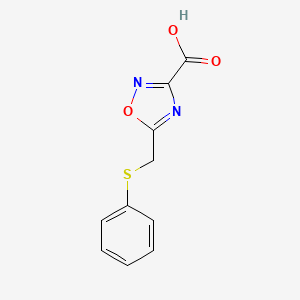
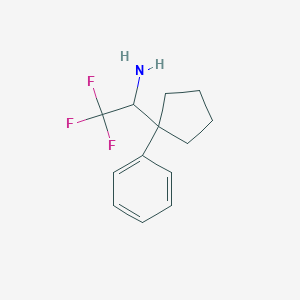

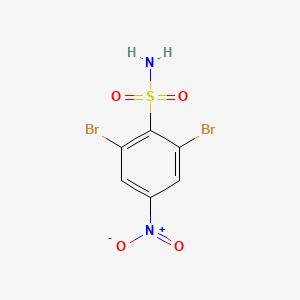
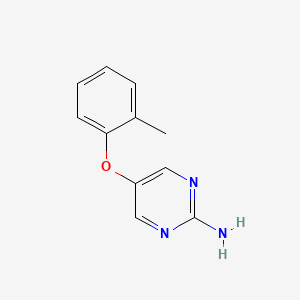
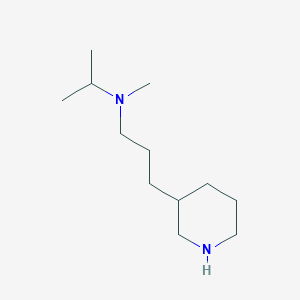

![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)
